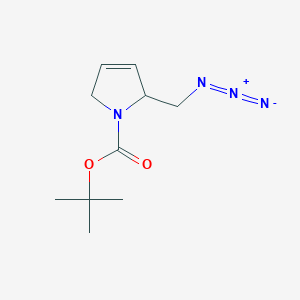

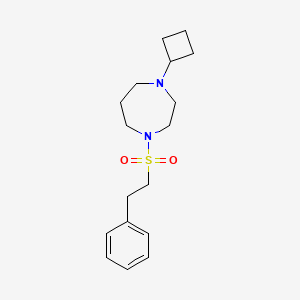

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is complex and would typically be confirmed through various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate are not available, organic azides are known to participate in a variety of reactions. For instance, they can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .Applications De Recherche Scientifique

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the queried compound, serve as versatile precursors in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the synthesis of complex molecules through processes such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. These reactions expand the toolkit available for constructing molecules with diverse functionalities and structural frameworks (Jasch, Höfling, & Heinrich, 2012).

Curtius Rearrangement for Boc-protected Amines

A method involving di-tert-butyl dicarbonate and sodium azide for forming acyl azide intermediates undergoes Curtius rearrangement, yielding tert-butyl carbamates. This process is notable for its mild conditions and compatibility with various substrates, including malonate derivatives. It facilitates access to protected amino acids, showcasing the compound's utility in peptide synthesis and modification (Lebel & Leogane, 2005).

Synthesis of Water-Soluble Dendritic Macromolecules

The tert-butyl ester group's transformation into carboxylic acids via a thermolytic process enhances the solubility characteristics of dendrimers, demonstrating the compound's utility in creating water-soluble dendritic macromolecules with potential applications in drug delivery and materials science (Pesak, Moore, & Wheat, 1997).

Synthesis of Complex Molecules

The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, exemplify the intricate molecular structures accessible through the strategic use of tert-butyl carboxylate derivatives. These compounds find relevance in the synthesis of pharmaceuticals and novel organic materials (Moriguchi et al., 2014).

Catalysis and Asymmetric Synthesis

Tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation demonstrate the role of tert-butyl derivatives in catalysis. These ligands enable high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes, underlining their importance in the synthesis of chiral pharmaceuticals (Imamoto et al., 2012).

Propriétés

IUPAC Name |

tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHUHDUSTXSVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2779679.png)

![1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2779681.png)

![N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2779683.png)

![3-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2779684.png)